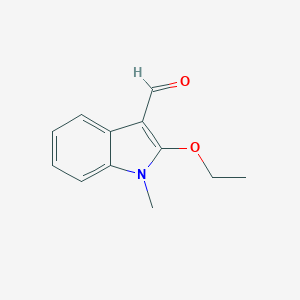
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is a yellow crystalline powder with a molecular formula of C12H13NO2. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that this compound exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to its potential applications in medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde in lab experiments include its moderate yield in synthesis, its potential applications in medicinal chemistry, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.
Métodos De Síntesis
The synthesis of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde involves the reaction between 2-ethoxyindole-3-carboxaldehyde and methylamine in the presence of a reducing agent. This reaction yields the desired product with a moderate yield.
Aplicaciones Científicas De Investigación
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and a neuroprotective agent.
Propiedades
Número CAS |
146355-20-6 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethoxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 |
Clave InChI |
WEGACPDBLMMJQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
Sinónimos |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



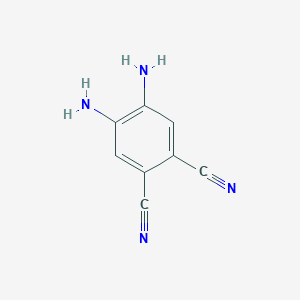

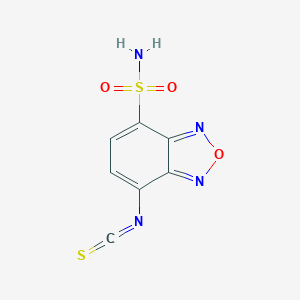
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

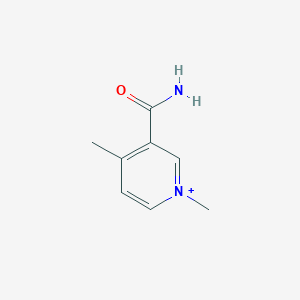
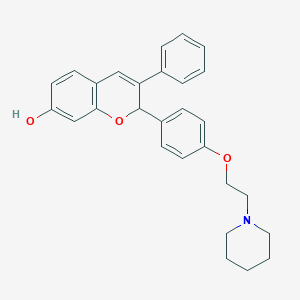
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

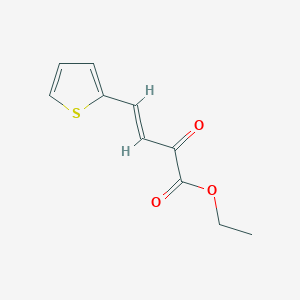
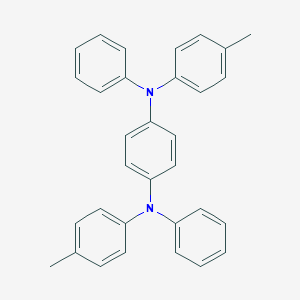

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)